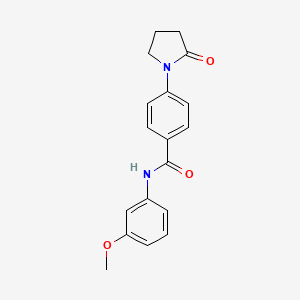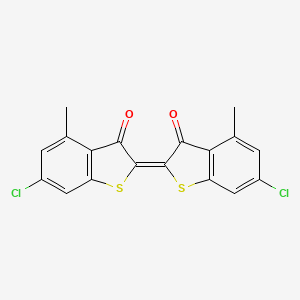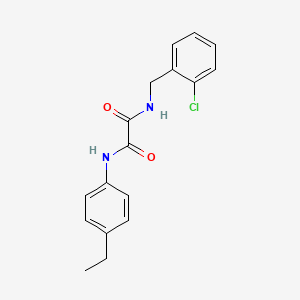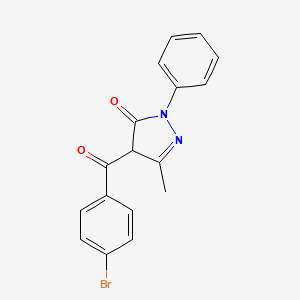
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-4-(2-oxo-1-pyrrolidinyl)benzamide, commonly known as MPB, is a synthetic compound that has gained significant attention in the field of scientific research. MPB is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the metabolism of glucocorticoids. MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome.
作用机制
MPB exerts its pharmacological effects by inhibiting the enzyme 11β-HSD1, which plays a crucial role in the metabolism of glucocorticoids. 11β-HSD1 converts inactive cortisone to active cortisol in adipose tissue and liver, which promotes adiposity and insulin resistance. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
Biochemical and Physiological Effects:
MPB has been shown to improve glucose metabolism, insulin sensitivity, and reduce adiposity in animal models of obesity and diabetes. MPB treatment leads to reduced cortisol levels, which in turn reduces adiposity and improves insulin sensitivity. MPB has also been shown to reduce inflammation and oxidative stress, which are associated with metabolic disorders such as obesity and diabetes.
实验室实验的优点和局限性
MPB is a potent and selective inhibitor of 11β-HSD1, which makes it an ideal tool for studying the role of this enzyme in metabolic disorders. MPB has been extensively studied in animal models of obesity and diabetes, and its pharmacological effects have been well characterized. However, the use of MPB in humans is limited by its potential side effects and toxicity.
未来方向
MPB has shown promising results in animal models of obesity and diabetes, and its potential application in treating metabolic disorders is an area of active research. Future studies should focus on optimizing the pharmacokinetic properties of MPB to improve its efficacy and reduce its toxicity. Additionally, the potential application of MPB in other metabolic disorders such as non-alcoholic fatty liver disease and cardiovascular disease should be explored. Overall, MPB represents a promising tool for studying the role of 11β-HSD1 in metabolic disorders and developing novel therapeutics for these conditions.
合成方法
The synthesis of MPB involves the reaction of 3-methoxybenzoyl chloride with 2-oxo-1-pyrrolidineacetamide in the presence of a base such as triethylamine. The resulting product is then treated with 4-aminobenzamide to obtain MPB in high yield and purity.
科学研究应用
MPB has been extensively studied for its potential application in treating metabolic disorders such as obesity, diabetes, and metabolic syndrome. MPB is a potent inhibitor of 11β-HSD1, which converts inactive cortisone to active cortisol in adipose tissue and liver. Inhibition of 11β-HSD1 activity by MPB leads to reduced cortisol levels, which in turn results in improved glucose metabolism, insulin sensitivity, and reduced adiposity.
属性
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-5-2-4-14(12-16)19-18(22)13-7-9-15(10-8-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOFYBLUPRYBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]benzamide](/img/structure/B5026769.png)

![4-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,5a,6-hexahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-5-yl)phenyl 4-bromobenzoate](/img/structure/B5026782.png)

![1-(naphtho[2,1-b]furan-1-ylacetyl)-4-phenylpiperazine](/img/structure/B5026800.png)
![4-benzyl-1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B5026803.png)
![2-methyl-3-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5026813.png)

![3-(2-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5026835.png)
![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)

![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)
![2-(3-methoxyphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5026854.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5026858.png)